molecular formula C13H8F3N3 B2931965 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile CAS No. 551921-68-7

2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile

Cat. No.: B2931965
CAS No.: 551921-68-7
M. Wt: 263.223
InChI Key: MVPYNHWFRJCGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile is an aromatic compound featuring a benzenecarbonitrile core linked via an amino group to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. The nitrile (-CN) group contributes polarity and may serve as a hydrogen bond acceptor. This structural motif is common in agrochemicals and pharmaceuticals, where such substituents optimize target affinity and physicochemical properties.

Properties

IUPAC Name

2-[[2-(trifluoromethyl)pyridin-4-yl]amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3/c14-13(15,16)12-7-10(5-6-18-12)19-11-4-2-1-3-9(11)8-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPYNHWFRJCGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-(trifluoromethyl)pyridine, is synthesized through a nucleophilic substitution reaction where a trifluoromethyl group is introduced to the pyridine ring.

    Amination Reaction: The intermediate undergoes an amination reaction to introduce the amino group at the 4-position of the pyridine ring.

    Coupling with Benzenecarbonitrile: The aminopyridine intermediate is then coupled with benzenecarbonitrile under conditions that facilitate the formation of the final product. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like palladium.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, which is crucial for the efficient synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces primary amines.

Scientific Research Applications

2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its role as an inhibitor in various biochemical pathways.

    Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. For example, in cancer research, the compound may inhibit kinases involved in cell proliferation, thereby exerting an anti-tumor effect.

Comparison with Similar Compounds

Benzamide Derivatives (Pesticide Analogs)

Examples: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) .

Property Target Compound Diflubenzuron/Fluazuron
Core Structure Benzenecarbonitrile Benzamide
Functional Groups -CN, -NH-, -CF₃ (pyridine) -CONH₂, -Cl, -CF₃ (pyridine in Fluazuron)
Bioactivity Not explicitly reported (in evidence) Chitin synthesis inhibitors (insecticides)
Polarity Moderate (nitrile + -CF₃) Higher (amide + -Cl/-CF₃)

Key Differences :

  • Fluazuron’s pyridinyloxy group shares similarities with the target’s pyridinylamino moiety, but the latter’s amino linker could enhance conformational flexibility .

Aromatic Carbonitriles with Varied Substituents

Example: 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (Parchem Chemicals) .

Property Target Compound Parchem Compound
Substituents -CF₃ (pyridine), -NH- linker -NH₂, -OH (propyl), -F (2,6-positions)
Stereochemistry Not specified (1S,2R)-configured amino-hydroxypropyl
Solubility Likely lower (hydrophobic -CF₃) Higher (polar -OH/-NH₂ groups)

Key Differences :

  • The Parchem compound’s difluoro substitution increases electron-withdrawing effects on the benzene ring, whereas the target’s -CF₃ on pyridine may enhance lipid solubility.

Bicyclic and Aliphatic Carbonitriles

Example : Bicyclo(2.2.1)heptane-2-carbonitrile .

Property Target Compound Bicycloheptane Carbonitrile
Core Structure Aromatic benzene Aliphatic bicyclic system
Rigidity Planar aromatic system High (bridged bicyclic structure)
Metabolic Stability Moderate (aromatic -CF₃ resists oxidation) Likely higher (strain-resistant aliphatic)

Key Differences :

  • The bicyclic compound’s rigid structure may limit conformational adaptability in binding pockets, whereas the target’s aromatic system allows for π-π stacking interactions.
  • Aliphatic carbonitriles often exhibit higher metabolic stability but lower solubility compared to aromatic analogs .

Ethoxyamino-Substituted Aromatics

Example: 2,3-Difluoro-1-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzene (Patent EP4374877A2) .

Property Target Compound Patent Compound
Linker -NH- (rigid) -O- (ether) + flexible ethylamino chain
Substituents -CF₃ (pyridine) -F, methoxyethyl(methyl)amino
Solubility Moderate Likely higher (ether/amine hydrophilicity)

Key Differences :

  • The patent compound’s ether and tertiary amine groups enhance water solubility, whereas the target’s -CF₃ and nitrile may favor membrane permeability.
  • Fluorine substituents in both compounds improve electronegativity, but the target’s pyridine ring enables additional coordination sites .

Biological Activity

2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarbonitrile, also known as a trifluoromethyl pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a trifluoromethyl group and a pyridine moiety. The following sections will detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula: C11_{11}H8_{8}F3_{3}N3_{3}
  • Molecular Weight: 251.21 g/mol
  • CAS Number: 147149-98-2
  • Appearance: White crystalline solid
  • Melting Point: 58 °C – 62 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it can act as a selective inhibitor of RET kinase, which is implicated in several cancers, including medullary thyroid carcinoma and non-small cell lung cancer .
  • Androgen Receptor Modulation : Research indicates that derivatives of this compound exhibit activity as selective androgen receptor modulators (SARMs), promoting anabolic effects on muscle tissue while exhibiting neutral effects on prostate tissues. This dual action presents potential therapeutic applications in muscle-wasting diseases .
  • Cellular Signaling Pathways : The compound may influence cellular signaling pathways by regulating proteins such as p21-activated kinases (PAKs), which are crucial for cell motility and proliferation. Inhibition of PAKs can lead to reduced tumor growth and metastasis .

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the table below:

Activity Target Effect Reference
RET Kinase InhibitionRET KinaseReduced cell proliferation
Selective Androgen Receptor ModulationAndrogen ReceptorAnabolic effects on muscle
PAK InhibitionPAKsReduced tumor growth

Case Studies

  • SARM Development : A study identified a derivative of the compound that demonstrated strong binding affinity to androgen receptors, leading to significant anabolic effects in animal models. This research highlights the potential for developing new therapies for conditions like sarcopenia and cachexia .
  • Cancer Treatment : Another investigation focused on the compound's ability to inhibit RET kinase activity, showing promising results in reducing tumor growth in preclinical models of thyroid cancer. The study provided insights into the pharmacokinetics and safety profile of the compound, suggesting its viability as a therapeutic agent .
  • Mechanistic Studies : Further research explored the molecular mechanisms by which the compound affects cellular signaling pathways, particularly its role in modulating PAK activity. This study provided a deeper understanding of how the compound can influence cancer cell behavior and potentially lead to novel treatment strategies .

Q & A

Q. What strategies validate target engagement in enzyme inhibition studies?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization (ΔTₘ ≥ 2°C) after compound treatment.
  • Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins) to confirm selectivity (e.g., IC₅₀ < 100 nM for LRRK2 vs. >1 µM for off-targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.